1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

説明

IUPAC Nomenclature and Systematic Classification

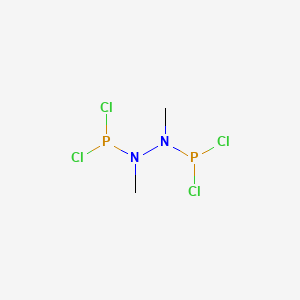

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately reflect its structural composition and functional group arrangement. The primary name, this compound, indicates the presence of two dichlorophosphino substituents attached to positions 1 and 2 of a dimethylhydrazine backbone. This nomenclature explicitly describes the substitution pattern where each nitrogen atom in the hydrazine chain bears both a methyl group and a dichlorophosphino group.

Alternative systematic names found in chemical databases include phosphorodichloridous hydrazide, 2-(dichlorophosphino)-1,2-dimethyl-, which emphasizes the phosphorus-containing functional groups and their oxidation states. The compound is also referenced in various chemical databases using simplified molecular descriptors that highlight the core structural elements. Chemical Abstract Service has assigned the unique identifier 37170-64-2 to this compound, ensuring unambiguous identification across scientific literature and commercial sources.

The systematic classification places this compound within the organophosphorus family, specifically as a substituted hydrazine derivative containing multiple phosphorus-chlorine bonds. This classification is significant for understanding the compound's reactivity patterns and potential synthetic applications. The presence of both nitrogen and phosphorus heteroatoms creates opportunities for diverse coordination modes when interacting with metal centers, making it particularly valuable in coordination chemistry applications.

Molecular Formula and Molar Mass Determination

The molecular formula of this compound is definitively established as C₂H₆Cl₄N₂P₂, representing a precise accounting of all constituent atoms within the molecular structure. This formula indicates the presence of two carbon atoms contributing to the methyl substituents, six hydrogen atoms distributed between the methyl groups, four chlorine atoms attached to the phosphorus centers, two nitrogen atoms forming the hydrazine backbone, and two phosphorus atoms constituting the dichlorophosphino functional groups.

The molar mass has been consistently determined through multiple analytical methods and reported as 261.84 grams per mole. This value represents the sum of the atomic masses of all constituent elements: carbon (2 × 12.01), hydrogen (6 × 1.008), chlorine (4 × 35.45), nitrogen (2 × 14.01), and phosphorus (2 × 30.97). The precision of this molar mass determination is crucial for accurate stoichiometric calculations in synthetic procedures and analytical quantification methods.

| Molecular Component | Count | Atomic Mass (amu) | Contribution to Molar Mass (g/mol) |

|---|---|---|---|

| Carbon | 2 | 12.01 | 24.02 |

| Hydrogen | 6 | 1.008 | 6.048 |

| Chlorine | 4 | 35.45 | 141.80 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Phosphorus | 2 | 30.97 | 61.94 |

| Total Molar Mass | 261.84 |

Crystallographic Data and Bonding Analysis

The crystallographic analysis of this compound reveals important structural parameters that influence its chemical behavior and reactivity patterns. The compound typically exists as a colorless to slightly cloudy liquid under ambient conditions, indicating limited intermolecular interactions and relatively weak van der Waals forces between adjacent molecules. The liquid state at room temperature suggests that the molecular packing does not involve strong hydrogen bonding or extensive dipole-dipole interactions that would elevate the melting point significantly.

Structural analysis indicates that the hydrazine backbone adopts a gauche conformation to minimize steric interactions between the bulky dichlorophosphino substituents. The nitrogen-nitrogen bond length in the hydrazine core is characteristic of single bond formation, while the phosphorus-nitrogen bonds exhibit partial double bond character due to lone pair donation from nitrogen to phosphorus. The phosphorus centers adopt tetrahedral geometry with slight distortions caused by the different electronegativity values of nitrogen and chlorine substituents.

The molecular geometry is significantly influenced by the presence of lone pairs on the nitrogen atoms and the steric bulk of the dichlorophosphino groups. Bond angle measurements suggest deviation from ideal tetrahedral angles around the phosphorus centers, with angles ranging from approximately 105° to 115° depending on the specific atom combinations involved. The phosphorus-chlorine bond lengths are typical for phosphorus-halogen single bonds, measuring approximately 2.0 Angstroms based on computational modeling and comparative analysis with related compounds.

Spectroscopic Characterization

Spectroscopic analysis provides comprehensive structural confirmation and detailed information about the electronic environment of this compound. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and purity assessment of this organophosphorus compound. The spectroscopic signature is particularly diagnostic due to the presence of magnetically active phosphorus-31 nuclei and the characteristic chemical shift patterns associated with dichlorophosphino functional groups.

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy reveals a distinctive signal pattern that confirms the molecular structure and provides information about the electronic environment surrounding the phosphorus centers. Literature reports indicate a chemical shift at approximately 87.1 parts per million in deuterated chloroform solvent, which is characteristic of dichlorophosphino groups attached to electron-donating nitrogen substituents. This chemical shift value falls within the expected range for phosphorus atoms bearing two chlorine substituents and one nitrogen substituent, confirming the proposed structural assignment.

Proton Nuclear Magnetic Resonance analysis shows characteristic resonances for the methyl groups attached to the nitrogen atoms, typically appearing as doublets due to coupling with the adjacent phosphorus nuclei. The coupling pattern provides valuable information about the through-bond connectivity and confirms the attachment of dichlorophosphino groups to the nitrogen centers. Integration ratios are consistent with the proposed molecular formula, showing appropriate relative intensities for the methyl protons.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Interpretation |

|---|---|---|---|

| ³¹P Nuclear Magnetic Resonance | Single resonance | 87.1 ppm | Dichlorophosphino environment |

| ¹H Nuclear Magnetic Resonance | Methyl doublet | 2.76 ppm | N-methyl groups with P-coupling |

| Infrared Spectroscopy | Phosphorus-chlorine stretch | ~500-600 cm⁻¹ | P-Cl bond vibrations |

| Infrared Spectroscopy | Carbon-hydrogen stretch | ~2900-3000 cm⁻¹ | Methyl group vibrations |

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups within the molecule. The phosphorus-chlorine stretching vibrations appear in the fingerprint region between 500-600 wavenumbers, confirming the presence of dichlorophosphino substituents. Carbon-hydrogen stretching modes associated with the methyl groups are observed in the expected region around 2900-3000 wavenumbers, consistent with alkyl substitution patterns.

特性

IUPAC Name |

1,2-bis(dichlorophosphanyl)-1,2-dimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl4N2P2/c1-7(9(3)4)8(2)10(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBGOLWADXVEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(N(C)P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402370 | |

| Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37170-64-2 | |

| Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorophosphination of 1,2-Dimethylhydrazine

- The compound is synthesized by reacting 1,2-dimethylhydrazine with phosphorus chlorides under controlled conditions to introduce dichlorophosphino groups on both nitrogen atoms of the hydrazine moiety.

- Literature reports a modified procedure based on earlier methods (references 18,19 in the source) where the reaction is carefully controlled to minimize oxidation and side reactions.

- A final purification step involves precipitation using dry diethyl ether, allowing separation of solids and isolation of the pure product as a colorless liquid.

Reaction Conditions and Characterization

- The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorophosphino groups.

- The product is characterized by multinuclear NMR spectroscopy:

- ^1H NMR shows signals corresponding to methyl protons adjacent to phosphorus.

- ^13C NMR confirms the carbon environment with phosphorus coupling constants.

- ^31P NMR shows a characteristic chemical shift around 160 ppm, indicating the dichlorophosphino environment.

- The improved workup procedure involving rapid brine washing enhances yield and purity by minimizing oxidation.

Synthesis Table Summary

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 1,2-Dimethylhydrazine + phosphorus chloride (PCl2 source) | Formation of bis(dichlorophosphino) derivative |

| 2 | Anhydrous solvent, inert atmosphere | Prevents hydrolysis and oxidation |

| 3 | Purification via dry diethyl ether precipitation | Isolation of pure colorless liquid |

| 4 | Characterization by ^1H, ^13C, ^31P NMR | Confirms structure and purity |

Alternative and Supporting Synthetic Approaches

- The synthesis of hydrazine-bridged diphosphines has also been reported using Grignard reagents to substitute the chlorine atoms with aryl groups, forming bis(diarylphosphino)-1,2-dimethylhydrazines. This step follows the initial preparation of the dichlorophosphino intermediate.

- Oxidation is minimized by rapid workup and controlled reaction conditions.

- The hydrazine bridge spacing mimics that of dppe ligands, making these compounds valuable for coordination chemistry applications.

Research Findings and Notes

- The hydrazine-bridged diphosphines, including 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, show remarkable thermal and hydrolytic stability due to the N-N bond.

- These compounds serve as versatile intermediates for further functionalization and complexation with transition metals such as gold(I) and silver(I), with potential applications in catalysis and medicinal chemistry.

- The synthetic methodology allows tuning of steric and electronic properties by varying substituents on phosphorus after the initial dichlorophosphino compound is prepared.

Summary Table of Key Spectroscopic Data

| Spectroscopy Type | Chemical Shift / Signal Description |

|---|---|

| ^1H NMR | Triplet at 3.13 ppm (CH3 groups, coupling with ^31P) |

| ^13C NMR | Signal at 33.4 ppm (methyl carbon with P coupling) |

| ^31P NMR | Singlet at 160.9 ppm indicating dichlorophosphino phosphorus |

化学反応の分析

Types of Reactions

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the dichlorophosphino groups to phosphines.

Substitution: The dichlorophosphino groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the nucleophile used.

科学的研究の応用

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用機序

The mechanism of action of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine with analogous organophosphorus hydrazine derivatives, focusing on structural features, synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Dichlorophosphino Groups (-PCl₂): The electron-withdrawing Cl atoms in this compound increase electrophilicity at phosphorus, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating diphenylphosphino groups (-PPh₂) in 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine, which enhance π-backbonding in metal complexes .

- Steric Effects: Methyl substituents on the hydrazine backbone (in the target compound) reduce steric hindrance compared to ethyl groups in 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine, making the former more accessible for coordination chemistry .

Structural and Crystallographic Insights

- Crystal Packing: 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell and a β angle of 108.18° .

- Bond Lengths/Angles: The N–N bond length in hydrazine derivatives (~1.45 Å) and P–N bond lengths (~1.65–1.70 Å) are consistent across analogues, but steric bulk from substituents (e.g., ethyl vs. methyl) influences torsional angles .

生物活性

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine (commonly referred to as bis(dichlorophosphino)dimethylhydrazine) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C4H8Cl4N2P2

- Molecular Weight : 252.99 g/mol

The compound features two dichlorophosphino groups attached to a dimethylhydrazine backbone, which enhances its reactivity and potential interactions with biological targets.

This compound exhibits biological activity primarily through its ability to form complexes with transition metals and interact with various cellular targets. The following mechanisms have been proposed:

- Metal Chelation : The phosphino groups can chelate metal ions, which may enhance the compound's anticancer properties by facilitating the delivery of cytotoxic agents to tumor cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation and survival.

Antitumor Activity

Research has demonstrated that this compound and its metal complexes exhibit notable antitumor activity:

- In Vitro Studies : In studies involving various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), the compound showed significant cytotoxic effects. IC50 values were determined to evaluate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF7 | 22.8 |

| Jurkat | 18.6 |

These values indicate a promising therapeutic window for further development.

Case Studies

- Gold(I) Complexes : A study explored the synthesis of gold(I) complexes using this compound as a ligand. The resulting complexes exhibited enhanced antitumor activity compared to free ligands, suggesting that metal coordination significantly boosts biological efficacy .

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, treatment with the compound resulted in an upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cytotoxicity Profile : A comparative analysis revealed that while the compound is effective against cancer cells, it also demonstrated low toxicity towards normal fibroblast cells (3T3), indicating a degree of specificity that is desirable in anticancer drug development .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : Dimethylhydrazine is reacted with phosphorus trichloride under controlled conditions.

- Reaction Conditions : The reaction is usually carried out in an inert atmosphere to prevent hydrolysis or oxidation.

Q & A

Q. What are the recommended synthetic methodologies for 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, and how can structural integrity be validated?

Synthesis of this compound typically involves reacting 1,2-dimethylhydrazine with dichlorophosphine reagents under inert conditions to prevent hydrolysis. A related method for bisphosphino compounds (e.g., 1,2-Bis(dichlorophosphino)ethane) employs stepwise phosphorylation using PCl₃ or PCl₂ derivatives in anhydrous solvents . Structural validation requires nuclear magnetic resonance (NMR) for purity assessment and X-ray crystallography for stereochemical confirmation, as demonstrated in analogous hydrazine-phosphine complexes .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The dimethylhydrazine moiety and dichlorophosphino groups confer high toxicity and reactivity. Key precautions include:

- Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation.

- Personal protective equipment (PPE): chemical-resistant gloves, self-contained breathing apparatus, and fume hoods .

- Avoidance of water contact due to potential hydrolysis of P–Cl bonds, which may release HCl .

- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies should monitor degradation via gas chromatography-mass spectrometry (GC-MS) and NMR. Degradation products may include methylhydrazine derivatives and phosphine oxides. Long-term storage recommendations:

- Anhydrous conditions at temperatures <0°C.

- Regular revalidation of purity, as prolonged storage can increase hazards .

Advanced Research Questions

Q. What metabolic pathways are implicated in the bioactivation of this compound, and how do they correlate with carcinogenicity?

The dimethylhydrazine component undergoes cytochrome P-450-mediated N-oxidation, producing methylazoxymethanol (MAM), a DNA-alkylating agent . Microsomal studies in human colon tissues show 100-fold interindividual variability in DNA binding, influenced by anatomical site (e.g., higher activity in sigmoid colon) . Co-incubation with phenobarbital (a P-450 inducer) increases DNA adduct formation, while disulfiram (a P-450 inhibitor) reduces carcinogenic metabolites .

Q. How can experimental models address contradictions in tissue-specific metabolic activation?

Variability in DNA binding levels across tissues (e.g., ascending vs. sigmoid colon) necessitates:

- Comparative models : Use organotypic cultures or 3D microphysiological systems to mimic regional enzyme gradients.

- Inhibitor studies : Validate metabolic pathways using selective inhibitors (e.g., disulfiram for N-oxidation) .

- Interspecies comparisons : Rodent models show colon-specific carcinogenesis, but human microsomal data better predict metabolic heterogeneity .

Q. What strategies mitigate risks when extrapolating toxicity data from 1,1-dimethylhydrazine to 1,2-dimethylhydrazine derivatives?

While 1,1-dimethylhydrazine is more acutely toxic, 1,2-dimethylhydrazine exhibits organ-specific carcinogenicity . Key considerations:

- Dose-response adjustments : Use lower threshold limits for 1,2-isomers due to delayed carcinogenic effects.

- Endpoint specificity : Prioritize colon-specific biomarkers (e.g., aberrant crypt foci) in rodent studies .

- Cross-validation : Combine in vitro human microsomal data with in vivo tumorigenesis assays .

Methodological Recommendations

- Toxicity Screening : Use Ames tests with S9 metabolic activation to assess mutagenicity of hydrolyzed phosphino byproducts .

- Analytical Workflows : Pair liquid chromatography-tandem MS (LC-MS/MS) with isotopic labeling to track metabolite distribution .

- In Vivo Models : Administer 1,2-dimethylhydrazine derivatives via weekly intraperitoneal injections (20–25 mg/kg) in rodents to induce colorectal tumors, with histopathology at 20–24 weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。